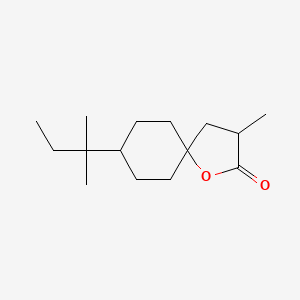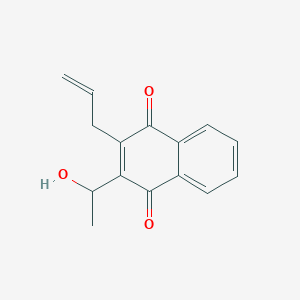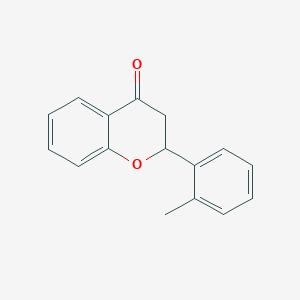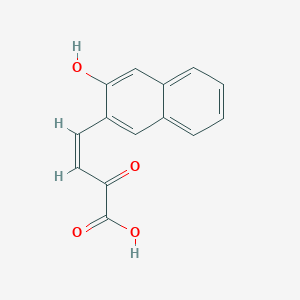![molecular formula C14H18O2Si B11868171 Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]- CAS No. 212841-98-0](/img/structure/B11868171.png)
Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]- is a specialized organic compound that features a benzaldehyde core substituted with a methoxy group and a trimethylsilyl-propynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]- typically involves the reaction of 3-methoxybenzaldehyde with a trimethylsilyl-propynyl reagent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as column chromatography or recrystallization is common to obtain high-purity Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]-.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The methoxy and trimethylsilyl groups can participate in substitution reactions, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Functionalized benzaldehyde derivatives.
Applications De Recherche Scientifique
Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 3-methoxy-2-[3-(trimethylsilyl)-2-propynyl]- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The trimethylsilyl-propynyl group may also interact with hydrophobic regions of biomolecules, influencing their activity and stability.
Comparaison Avec Des Composés Similaires
Benzaldehyde, 3-methoxy-: A simpler analog lacking the trimethylsilyl-propynyl group.
Vanillin (4-hydroxy-3-methoxybenzaldehyde): Contains a hydroxyl group instead of the trimethylsilyl-propynyl group.
Benzaldehyde, 2,3,4-trimethoxy-: Features multiple methoxy groups but lacks the trimethylsilyl-propynyl group.
Propriétés
Numéro CAS |
212841-98-0 |
|---|---|
Formule moléculaire |
C14H18O2Si |
Poids moléculaire |
246.38 g/mol |
Nom IUPAC |
3-methoxy-2-(3-trimethylsilylprop-2-ynyl)benzaldehyde |
InChI |
InChI=1S/C14H18O2Si/c1-16-14-9-5-7-12(11-15)13(14)8-6-10-17(2,3)4/h5,7,9,11H,8H2,1-4H3 |
Clé InChI |
NRXHJCAVSGZGAS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1CC#C[Si](C)(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B11868097.png)
![2-[(Naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11868100.png)











![1-Benzyl-6-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11868165.png)
